
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is a complex organic compound that features a combination of functional groups, including an oxazole ring, a sulfonyl group, and an allyl amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino ketone, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the oxazole derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-allyl-4-((4-bromophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine
- N-allyl-4-((4-methylphenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine
- N-allyl-4-((4-nitrophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine
Uniqueness
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-amine is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds. The combination of the sulfonyl and oxazole groups also provides distinct chemical properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-11-21-18-19(26(23,24)16-9-7-15(20)8-10-16)22-17(25-18)14-6-4-5-13(2)12-14/h3-10,12,21H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNAOUGHUONNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
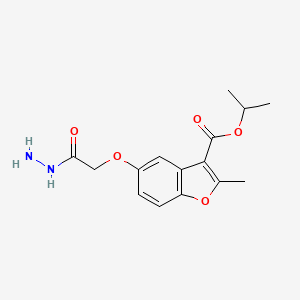


![1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2620619.png)
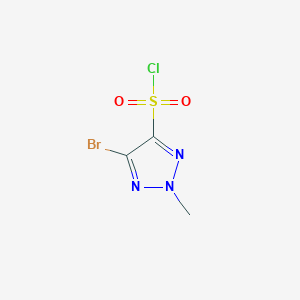
![N-(2-fluorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2620623.png)
![1-methyl-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium iodide](/img/structure/B2620625.png)
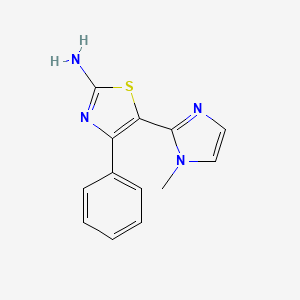
![N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620628.png)
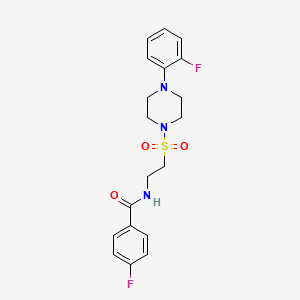
![2-[(1E)-3-(4-METHYLPHENYL)-3-OXOPROP-1-EN-1-YL]BENZOIC ACID](/img/structure/B2620630.png)
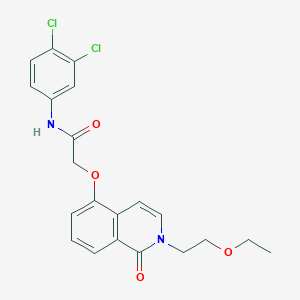
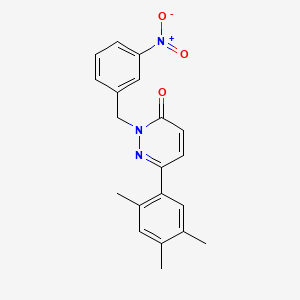
![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)
